维生素D2-3,5-二硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

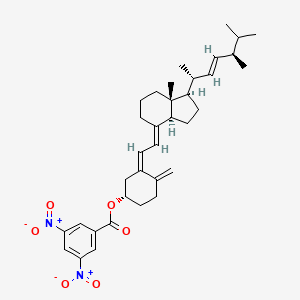

Vitamin D2-3,5-dinitrobenzoate is a derivative of ergocalciferol, commonly known as vitamin D2. This compound is synthesized by the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. It is primarily used in scientific research to study the properties and functions of vitamin D2 and its derivatives.

科学研究应用

Vitamin D2-3,5-dinitrobenzoate has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of vitamin D2 derivatives.

Biology: Employed in studies investigating the biological activity and metabolism of vitamin D2.

Medicine: Utilized in research on the therapeutic potential of vitamin D2 derivatives in treating diseases such as osteoporosis and vitamin D deficiency.

Industry: Applied in the development of vitamin D2 supplements and fortified foods

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2-3,5-dinitrobenzoate involves the esterification of ergocalciferol with 3,5-dinitrobenzoic acid. The process typically includes the following steps:

Starting Materials: Ergocalciferol and 3,5-dinitrobenzoic acid.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of vitamin D2-3,5-dinitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large quantities of ergocalciferol and 3,5-dinitrobenzoic acid.

Optimization: Optimizing reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions: Vitamin D2-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ergocalciferol and 3,5-dinitrobenzoic acid.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed:

Hydrolysis: Ergocalciferol and 3,5-dinitrobenzoic acid.

Reduction: Vitamin D2-3,5-diaminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

作用机制

The mechanism of action of vitamin D2-3,5-dinitrobenzoate involves its conversion to active metabolites that interact with the vitamin D receptor (VDR). The binding of these metabolites to VDR leads to the regulation of gene expression involved in calcium and phosphate homeostasis, bone mineralization, and immune function. The molecular targets include genes encoding proteins such as calcium-binding proteins, osteocalcin, and enzymes involved in vitamin D metabolism .

相似化合物的比较

Vitamin D2 (Ergocalciferol): The parent compound of vitamin D2-3,5-dinitrobenzoate.

Vitamin D3 (Cholecalciferol): Another form of vitamin D with similar biological functions but different sources and synthesis pathways.

Vitamin D2-3,5-diaminobenzoate: A reduced derivative of vitamin D2-3,5-dinitrobenzoate

Comparison: Vitamin D2-3,5-dinitrobenzoate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological properties. Compared to vitamin D2 and vitamin D3, it is more reactive in certain chemical reactions, making it a valuable tool in research. Additionally, its derivatives, such as vitamin D2-3,5-diaminobenzoate, offer further opportunities for studying the structure-activity relationships of vitamin D compounds .

生物活性

Vitamin D2-3,5-dinitrobenzoate is a derivative of vitamin D2 (ergocalciferol) that has garnered interest in the field of biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various physiological systems, and comparative analysis with other vitamin D forms.

Overview of Vitamin D2 and Its Derivatives

Vitamin D2 is one of the two major forms of vitamin D, the other being vitamin D3 (cholecalciferol). Both forms are important for maintaining calcium homeostasis and bone health. However, they exhibit different potencies and biological activities. Vitamin D2 is generally considered less effective than vitamin D3 in raising serum 25-hydroxyvitamin D levels, which is crucial for assessing vitamin D status in the body .

Vitamin D2-3,5-dinitrobenzoate is characterized by the addition of a 3,5-dinitrobenzoate moiety to the vitamin D2 structure. This modification may enhance its solubility and bioavailability compared to standard vitamin D2.

Binding and Metabolism

The biological activity of vitamin D compounds is largely mediated through their interaction with the vitamin D receptor (VDR). Vitamin D2-3,5-dinitrobenzoate binds to VDR and influences gene expression related to calcium metabolism and immune function . The compound undergoes metabolic conversion in the liver and kidneys to form active metabolites, similar to vitamin D2 and D3 .

Immune Modulation

Recent studies indicate that vitamin D analogs can modulate immune responses. For instance, vitamin D2 has been shown to influence gene expression associated with innate and adaptive immunity. Specifically, it may down-regulate pro-inflammatory cytokines while promoting anti-inflammatory pathways . This suggests that vitamin D2-3,5-dinitrobenzoate may possess immunomodulatory properties.

Efficacy Compared to Vitamin D3

Research indicates that while both vitamins have overlapping effects, they also exhibit distinct biological activities. For example, studies demonstrate that vitamin D3 is more effective than vitamin D2 in increasing serum 25-hydroxyvitamin D levels . Furthermore, the gene expression profiles differ significantly between supplementation with vitamin D2 versus vitamin D3, indicating that each form may have unique physiological roles .

Case Studies

- Clinical Trials : A double-blind study compared the effects of vitamin D2 and vitamin D3 on serum levels of 25-hydroxyvitamin D in healthy volunteers. Results showed that participants receiving vitamin D3 experienced a significant increase in serum levels compared to those receiving vitamin D2 .

- Immunological Studies : A study examining the effects of both vitamins on immune function found that supplementation with vitamin D3 resulted in a down-regulation of genes involved in inflammatory responses more effectively than vitamin D2 .

Data Tables

| Vitamin Form | Serum Increase (ng/ml) | Gene Expression Changes |

|---|---|---|

| Vitamin D2 | 3.2 | Minimal changes |

| Vitamin D3 | 6.1 | Significant down-regulation of pro-inflammatory genes |

属性

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECFLFJCNVVCCI-JPKFJIBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。